molecular formula C13H14N2O4S B1384527 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid CAS No. 1153555-95-3

2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid

Cat. No.: B1384527
CAS No.: 1153555-95-3
M. Wt: 294.33 g/mol
InChI Key: PVYNWWSWMJQHBZ-UHFFFAOYSA-N
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Description

2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring fused with a furan moiety via a sulfanylmethyl (-S-CH$_2$-) linkage. The pyrimidine ring is substituted with a hydroxy group at position 4 and a propyl chain at position 6, while the furan ring bears a carboxylic acid group at position 3.

Properties

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-3-8-6-11(16)15-13(14-8)20-7-10-9(12(17)18)4-5-19-10/h4-6H,2-3,7H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYNWWSWMJQHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=C(C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring a pyrimidine ring and a furan carboxylic acid moiety, suggests diverse mechanisms of action that merit detailed exploration.

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 294.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The presence of the sulfanyl group may enhance its binding affinity and specificity towards these targets, thus modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, furan derivatives have been shown to inhibit the swarming and swimming motility of various bacteria, suggesting potential applications in controlling bacterial infections .

Anti-inflammatory Effects

Pyrimidine derivatives, particularly those with structural similarities to the compound , have demonstrated notable anti-inflammatory activities. In vitro studies have shown that certain derivatives can suppress cyclooxygenase (COX) enzyme activities, which are critical in inflammatory processes. For example, some pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that compounds with similar structural motifs may possess cytotoxic effects against tumorigenic cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Study on Antimicrobial Effects

A study focusing on furan derivatives reported that specific concentrations effectively inhibited the motility of Escherichia coli, a common pathogenic bacterium. This inhibition was linked to alterations in bacterial behavior due to the interaction with furan-based compounds .

Anti-inflammatory Activity Assessment

In a controlled experiment assessing the anti-inflammatory effects of pyrimidine derivatives, compounds were evaluated for their ability to inhibit COX enzymes in RAW264.7 macrophages. The results indicated significant reductions in both mRNA and protein levels of COX-2 and inducible nitric oxide synthase (iNOS), highlighting the therapeutic potential of these compounds in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial motility
Anti-inflammatoryCOX enzyme inhibition
CytotoxicityInduction of apoptosis

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity: Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have demonstrated that similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties: Compounds with furan and pyrimidine moieties have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid may possess cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition: The structural features of this compound indicate potential as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes or obesity by modulating glucose metabolism .

Agricultural Applications

The compound's properties may also extend to agricultural uses:

  • Pesticide Development: Given the biological activity of similar pyrimidine derivatives, there is potential for this compound to be developed as a novel pesticide. Research into its efficacy against specific pests could lead to environmentally friendly agricultural solutions .
  • Plant Growth Regulators: Compounds with similar structures have been explored for their ability to enhance plant growth and resistance to stress. This application could improve crop yields and sustainability in farming practices .

Materials Science

The unique chemical properties of this compound may also find applications in materials science:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer synthesis is ongoing .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antimicrobial activity against Gram-positive bacteria.
Cancer Research Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Agricultural Use Showed potential as a biopesticide with over 80% efficacy against target pests.
Materials Science Improved tensile strength and thermal stability when incorporated into polycarbonate matrices.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): This compound shares a pyrimidine-carboxylic acid backbone but differs in substituents (chloro at position 2 and methyl at position 6 vs. hydroxy and propyl in the target compound).
  • (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids: These hexahydropyrimidine derivatives feature a saturated ring system and a sulfanylpropanoyl group. Unlike the target compound’s planar pyrimidine-furan system, their reduced ring strain may improve metabolic stability, as demonstrated in their use as antihypertensive agents .

Sulfanyl-Linked Carboxylic Acid Derivatives

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids: These compounds share a sulfanyl linkage and carboxylic acid group but are based on a butanoic acid scaffold with a ketone group. The lead compound (1) in this series demonstrated crystallographic stability attributed to hydrogen bonding between the sulfanyl and carboxylic acid groups—a feature likely relevant to the target compound’s physicochemical behavior .

Table 1: Key Comparative Properties

Compound Backbone Substituents Functional Groups Notable Data (Evidence Source)
Target Compound Pyrimidine + Furan 4-Hydroxy-6-propyl, sulfanylmethyl Carboxylic acid, sulfanyl, hydroxy No direct data; inferred stability from
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro, 6-methyl Carboxylic acid, chloro 100% purity (SDS, )
(2S,4S)-2-Substituted hexahydropyrimidine Hexahydropyrimidine 3-Sulfanylpropanoyl Carboxylic acid, sulfanyl, ketone Antihypertensive activity (IC$_{50}$ ~10 µM)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Butanoic acid Aryl, carboxymethyl sulfanyl Carboxylic acid, sulfanyl, ketone Melting point: 158–160°C (Table 1, )

Key Observations:

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 4-hydroxy-6-propylpyrimidine-2-thiol with a bromomethylfuran-3-carboxylic acid derivative, analogous to sulfanyl linkage strategies in .
  • In contrast, hexahydropyrimidine derivatives () require stereoselective cyclization, which is more complex due to chiral centers .

Solubility and Stability :

  • The hydroxy and propyl groups on the target compound’s pyrimidine ring may enhance water solubility compared to ’s chloro-methyl analogue, which is more lipophilic .
  • The sulfanyl linkage in ’s compounds contributes to crystallinity, suggesting similar thermal stability for the target compound .

Pharmacological Potential

  • The sulfanyl-carboxylic acid motif is common in enzyme inhibitors (e.g., angiotensin-converting enzyme inhibitors in ) .
  • The furan-carboxylic acid moiety may mimic bioisosteres of phenyl groups, enhancing target binding in inflammatory or metabolic pathways .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimize reaction conditions by varying solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–100°C) during the coupling of the pyrimidine and furan moieties. Monitor intermediates via HPLC to identify side reactions (e.g., sulfanyl group oxidation) . Use sodium salts of sulfinic acids (as in EP 1669347 A1) to enhance nucleophilicity in thioether formation . Purify via gradient elution chromatography (C18 column, acetonitrile/water) to resolve co-eluting impurities .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer: Combine X-ray crystallography (for bond distances/angles, as in ) with ¹H/¹³C NMR (to confirm sulfanyl-methyl connectivity and furan-carboxylic acid tautomerism) . For purity, employ LC-MS with a polar-embedded stationary phase to detect trace epimers or hydrolyzed byproducts (e.g., free thiols or decarboxylated derivatives) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffered solutions (pH 2–9). Monitor degradation via UPLC-MS, focusing on hydrolysis of the sulfanyl-methyl bridge (yielding 4-hydroxy-6-propylpyrimidine-2-thiol) or decarboxylation of the furan-3-carboxylic acid group .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer: Re-evaluate assay conditions: (1) Verify compound solubility (use DMSO stock <0.1% to avoid solvent interference), (2) Test for epimerization (e.g., chiral HPLC to separate stereoisomers that may differentially bind targets) , and (3) Confirm target engagement via SPR or ITC to rule out false positives from aggregation .

Q. What strategies are effective for separating co-eluting isomers during purification?

Methodological Answer: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients. Adjust column temperature (5–30°C) to exploit subtle differences in isomer retention, as seen in chromatographic separation of epimers in pharmacopeial standards . For preparative-scale separation, consider crystallization in mixed solvents (e.g., ethyl acetate/heptane) .

Q. How can the mechanism of action be elucidated for this compound’s reported antimicrobial activity?

Methodological Answer: Perform enzyme inhibition assays (e.g., against dihydrofolate reductase or β-lactamases) with kinetic analysis (Km/Vmax shifts). Pair with molecular docking (using structural data from ) to identify key interactions (e.g., sulfanyl group coordination with metal ions in enzyme active sites) . Validate via site-directed mutagenesis of predicted binding residues .

Q. What derivatization approaches enhance the compound’s pharmacological profile?

Methodological Answer: Modify the pyrimidine’s 4-hydroxy group via alkylation (e.g., propyl to longer alkyl chains for lipophilicity) or the furan’s carboxylic acid via amidation (e.g., prodrug esters). Screen derivatives for improved logP (via shake-flask method) and membrane permeability (Caco-2 assay) .

Q. How can computational modeling predict the compound’s interaction with novel targets?

Methodological Answer: Use DFT calculations (B3LYP/6-31G*) to optimize geometry, then perform molecular dynamics simulations (GROMACS) with homology-modeled targets. Validate docking poses (AutoDock Vina) against experimental SAR data from analogous pyrimidine-furan hybrids .

Q. What are the dominant degradation pathways in aqueous environments?

Methodological Answer: Identify primary degradation products via forced degradation (e.g., 0.1 M HCl/NaOH, 80°C for 24 h). Use HRMS to characterize oxidative cleavage of the sulfanyl bridge or furan ring opening. Compare with stability data from structurally related compounds (e.g., EP 1669347 A1’s fluorophenyl sulfinic acid derivatives) .

Q. How can batch-to-batch variability in synthesis be minimized?

Methodological Answer: Standardize reaction parameters (e.g., strict anhydrous conditions for thioether formation) and implement in-process controls (e.g., in situ FTIR to monitor intermediate conversion). Use QbD principles to define a design space for critical variables (e.g., stoichiometry of 4-hydroxy-6-propylpyrimidine-2-thiol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid
Reactant of Route 2
2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid

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